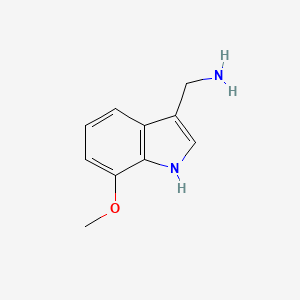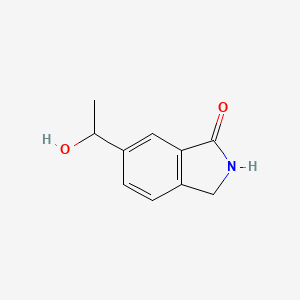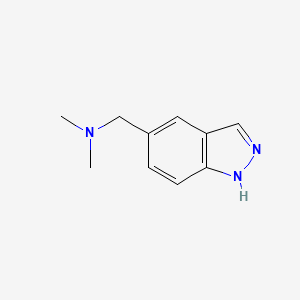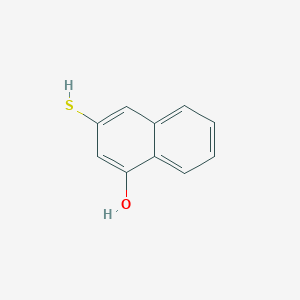![molecular formula C13H11N B11911247 2-methyl-3H-benzo[e]indole](/img/structure/B11911247.png)
2-methyl-3H-benzo[e]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3H-benzo[e]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound is characterized by a fused benzene and pyrrole ring system, with a methyl group attached to the second carbon of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3H-benzo[e]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . Another method includes the use of p-toluenesulfonic acid in toluene, which yields the indole product along with other derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3H-benzo[e]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include halogenated indoles, nitroindoles, and sulfonated indoles, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Methyl-3H-benzo[e]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Medicine: It is used in the development of pharmaceuticals due to its potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-methyl-3H-benzo[e]indole exerts its effects involves interaction with various molecular targets and pathways. The indole ring system can interact with biological receptors, enzymes, and nucleic acids, leading to a range of biological activities. The exact pathways depend on the specific application and the nature of the derivatives formed.
Comparación Con Compuestos Similares
Similar Compounds
Indole: The parent compound of the indole family, known for its wide range of biological activities.
3-Methylindole: Similar in structure but with the methyl group attached to the third carbon of the indole ring.
2-Phenylindole: Contains a phenyl group attached to the second carbon of the indole ring.
Uniqueness
2-Methyl-3H-benzo[e]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the second position influences its reactivity and interaction with biological targets, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C13H11N |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
2-methyl-3H-benzo[e]indole |
InChI |
InChI=1S/C13H11N/c1-9-8-12-11-5-3-2-4-10(11)6-7-13(12)14-9/h2-8,14H,1H3 |
Clave InChI |
UYCFPYUIFROLFH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B11911175.png)
![6-Acetyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11911179.png)
![3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11911182.png)



![2H-Naphtho[2,3-b]pyran](/img/structure/B11911219.png)
![1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11911223.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11911225.png)




